molecular formula C10H13BrClN B2480598 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2460754-29-2

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2480598
CAS RN: 2460754-29-2
M. Wt: 262.58
InChI Key: FDOQSRJBCZRWIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline derivatives often involves the lithiation of methylarylidene-tert-butylamines, followed by formylation, reductive amination in one pot, and the removal of the tert-butyl group from the nitrogen. This method provides a convenient route to synthesize these compounds (Zlatoidský & Gabos, 2009).

Molecular Structure Analysis

Molecular structure analysis, often determined through X-ray crystallography, provides insights into the arrangement of atoms within the compound. The structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the compound of interest, was established through such analysis, highlighting the configuration of its molecular framework (Rudenko et al., 2013).

Chemical Reactions and Properties

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, indicative of its reactivity and potential utility in synthetic chemistry. Novel transformations and rearrangements are noted, such as during Mannich reactions, where unexpected isoquinobenzoxazepines are formed, showcasing the compound's versatile reactivity (Natarajan et al., 1979).

Physical Properties Analysis

The physical properties of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, such as solubility, melting point, and stability, are critical for its handling and application in various chemical processes. However, detailed information specific to these physical properties requires further research for comprehensive analysis.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, define the compound's behavior in chemical reactions. The presence of the bromo and methyl groups on the tetrahydroisoquinoline skeleton influences its electrophilic and nucleophilic properties, enabling it to participate in a wide range of chemical transformations. For instance, its utility in the synthesis of isoquinoline inhibitors showcases its importance in the development of pharmaceuticals (Lei et al., 2015).

Scientific Research Applications

Synthesis of AMPA Receptor Antagonist

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in the synthesis of competitive AMPA receptor antagonists, as demonstrated in the study by Geng Min (2011). The process includes various chemical reactions such as nitration, methylation, reduction, and Suzuki coupling, highlighting its significance in pharmaceutical chemistry (Geng Min, 2011).

Novel Brominated Compounds from Red Algae

In research conducted by Ming Ma et al. (2007), brominated tetrahydroisoquinolines, including variants of the 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline, were isolated from the red alga Rhodomela confervoides. These compounds have potential applications in natural product chemistry and pharmacology (Ming Ma et al., 2007).

Development of Isoquinoline Alkaloid Derivatives

A 2023 study by A. Azamatov et al. explored the synthesis and evaluation of 1-aryltetrahydroisoquinoline alkaloid derivatives, including the 7-bromo variant. This research is significant for understanding the structure-toxicity relationships and potential pharmacological applications of these compounds (A. Azamatov et al., 2023).

Synthesis of Pyrrolo[2,1-a]isoquinolines

The compound is also used in the synthesis of pyrrolo[2,1-a]isoquinolines, as described by L. Voskressensky et al. (2010). This research highlights its role in creating stable ylides and facilitating the production of substituted dihydropyrrolo[2,1-a]isoquinolines (L. Voskressensky et al., 2010).

Role in Isoquino[2,1-a][3,1]benzoxazine Synthesis

A study by S. Stanforth (2000) demonstrated the use of 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline in the synthesis of novel isoquino[2,1-a][3,1]benzoxazine derivatives. This research contributes to the field of heterocyclic chemistry (S. Stanforth, 2000).

Inhibition of Phenylethanolamine N-Methyltransferase

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is also relevant in studies on the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis, as evidenced by research conducted by B. Blank et al. (1980) and R. Demarinis et al. (1981) (B. Blank et al., 1980), (R. Demarinis et al., 1981).

properties

IUPAC Name

7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-9(11)5-8-6-12-3-2-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQSRJBCZRWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCNC2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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